{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
Overview
Description
{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane is an organosulfur compound characterized by the presence of two bromine atoms and two sulfonyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane typically involves the bromination of an ethylsulfonyl-containing precursor. One common method is the reaction of ethylsulfonylmethane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and bromine concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include ethylsulfonyl-substituted derivatives.
Reduction Reactions: Products include ethylsulfide derivatives.
Oxidation Reactions: Products include sulfonic acids or sulfone derivatives.
Scientific Research Applications
{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organosulfur compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Environmental Chemistry: Studied for its potential use in environmental remediation processes.
Mechanism of Action
The mechanism of action of {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and sulfonyl groups are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the sulfonyl groups.
Ethylsulfonylmethane: Contains the sulfonyl group but lacks the bromine atoms.
Dibromomethane: Contains bromine atoms but lacks the ethylsulfonyl group.
Properties
IUPAC Name |
1-[dibromo(ethylsulfonyl)methyl]sulfonylethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O4S2/c1-3-12(8,9)5(6,7)13(10,11)4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBAFUSVUDQMON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(S(=O)(=O)CC)(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286675 | |
Record name | {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-28-5 | |
Record name | Ethane, 1,1′-[(dibromomethylene)bis(sulfonyl)]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6330-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 47009 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC47009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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